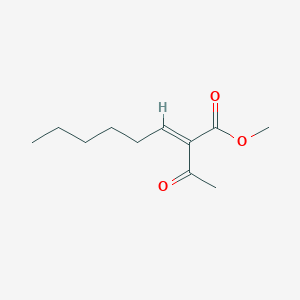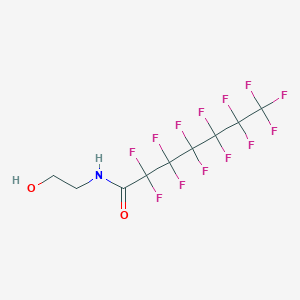
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(2-hydroxyethyl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide typically involves the reaction of a fluorinated heptanoic acid derivative with an appropriate amine. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents include thionyl chloride or carbodiimides, which help in the activation of the carboxylic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups, although this typically requires harsh conditions due to the strong C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions may require strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amide group produces an amine.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty coatings and surface treatments due to its resistance to chemical and environmental degradation.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide exerts its effects is largely dependent on its chemical structure. The multiple fluorine atoms contribute to its hydrophobic nature, which can influence its interactions with biological membranes and proteins. The hydroxyl and amide groups allow for hydrogen bonding, which can affect its binding affinity to various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar applications in materials science.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol: A related compound with a hydroxyl group, used in surface modification and as a chemical intermediate.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl
Eigenschaften
CAS-Nummer |
58301-28-3 |
|---|---|
Molekularformel |
C9H6F13NO2 |
Molekulargewicht |
407.13 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(2-hydroxyethyl)heptanamide |
InChI |
InChI=1S/C9H6F13NO2/c10-4(11,3(25)23-1-2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h24H,1-2H2,(H,23,25) |
InChI-Schlüssel |
NRAFXYRAMCXRGD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
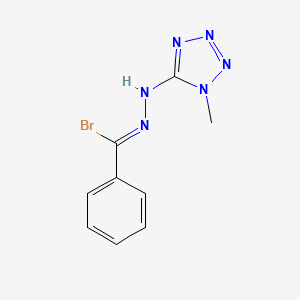
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
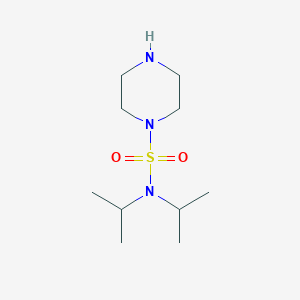
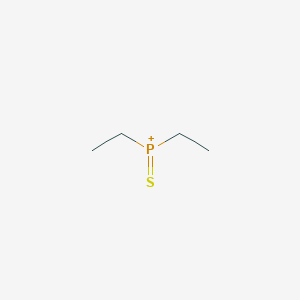
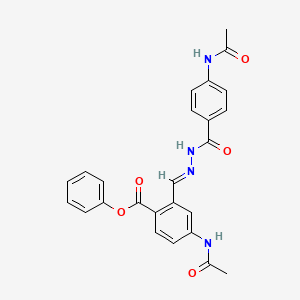
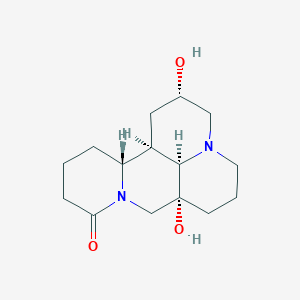
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
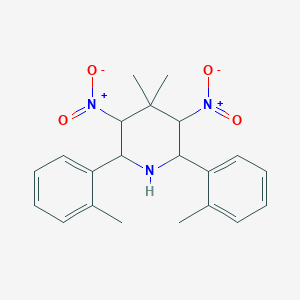
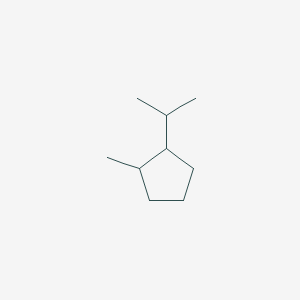
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
